1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including hydroxylation, etherification, acylation, amidogen reactions, and cyclopropanation. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was achieved through intraperitoneal administration in rats . Another example is the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone, which involved etherification and the Willgerodt reaction . These methods provide insights into the possible synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis. For example, the crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was determined by X-ray diffraction, revealing its monoclinic system and space group . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various studies. For instance, the metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol suggests that the parent compound undergoes metabolic transformations in vivo . Additionally, the formation of 2-chloroethanol during the chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea indicates the presence of a 2-chloroethyl alkylating intermediate . These findings are relevant for understanding the metabolic pathways and potential toxicity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their biological activities. For example, the inhibition potency of various 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives against 4-hydroxyphenylpyruvate dioxygenase was determined, showing the importance of well-positioned dicarbonyl groups and the cyclopropyl group for potent inhibition . The electronic properties and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were investigated using density functional theory, providing insights into the molecule's behavior under different conditions .
Scientific Research Applications
Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD)
Various derivatives, including compounds similar to 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, have been synthesized and tested as inhibitors of 4-HPPD from pig liver. These studies found that specific substitutions on the compound can significantly affect its potency as an inhibitor (Lin et al., 2002).
Synthesis and Application in Tobacco Flavor
The compound 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, which shares structural similarities with 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, has been synthesized and proposed as a novel tobacco flavor. This synthesis demonstrated a potential route for large-scale production (Xin-y, 2013).
Dopamine D-1 Antagonist Activity
Research on isomeric compounds with structural elements similar to 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea has shown potential as dopamine D-1 antagonists. These compounds have been synthesized and evaluated for their activity, suggesting potential applications in neurological research (Riggs et al., 1987).
Biosensitivity and Theoretical Electronic Structure Investigations
Theoretical investigations on compounds with elements of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea, like 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one, have been conducted to understand their electronic structure behavior. This includes molecular geometry, bond order analysis, and natural bond orbital analysis, providing insights into the nature of chemical structure and bonding (Gemechu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZNUIZEVRITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630907 | |
Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | |
CAS RN |
796848-79-8 | |
Record name | ME-92 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ME-92 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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